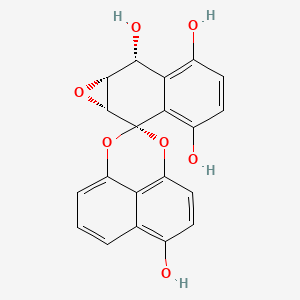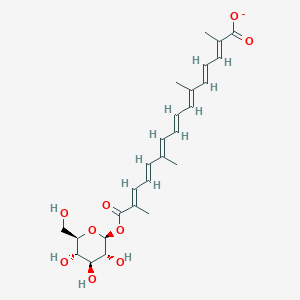
beta-D-glucosyl crocetin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-glucosyl crocetin(1-) is a carboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of beta-D-glucosyl crocetin. The major species at pH 7.3. It is a conjugate base of a beta-D-glucosyl crocetin.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Beta-D-glucosyl crocetin(1-) derived from the saffron plant (Crocus sativus L.) shows promise in cancer research. A study revealed its potential in inhibiting the proliferation of human breast adenocarcinoma cells without significantly affecting normal cells. Molecular docking studies indicated a strong affinity for estrogen receptor alpha and histone deacetylase 2, suggesting its role in inhibiting breast cancer signaling pathways (Mir et al., 2020).
Biochemical Characterization
Research has identified and characterized various crocetin esters present in both saffron and Gardenia jasminoides, contributing to their color. This study provided insights into the structural diversity of these compounds, including the identification of five new compounds (Carmona et al., 2006).
Biosynthesis Process
The glucosylation of crocetin to crocin in Gardenia jasminoides has been elucidated, identifying two glucosyltransferases, UGT75L6 and UGT94E5, responsible for this conversion. This discovery is pivotal for understanding the biosynthesis of crocin, a significant nutraceutical and food coloring agent (Nagatoshi et al., 2012).
Quality Control in Saffron Production
A study on the rapid determination of crocetin esters and picrocrocin in saffron spice emphasizes the importance of quality control in saffron production. It highlights the development of multivariate models for determining the content of these compounds (Sánchez et al., 2008).
Therapeutic Applications
Research on crocetin esters, including beta-D-glucosyl crocetin(1-), has shown their therapeutic potential. For instance, they have been studied for their neuroprotective effects, demonstrating their ability to suppress serum deprivation-induced cell death and inhibit neutral sphingomyelinase activity (Ochiai et al., 2007).
Metabolism and Absorption Studies
Studies have investigated the metabolism of crocetin and crocins in vivo, revealing that orally administered crocetin is absorbed into the blood as crocetin and its glucuronide conjugates, while crocins are hydrolyzed to crocetin before absorption (Asai et al., 2005).
Environmental Influence on Saffron Constituents
Research exploring the influence of corm provenance and environmental conditions on saffron constituents has highlighted the impact of these factors on the content of main crocetin esters and other saffron compounds (Siracusa et al., 2010).
Eigenschaften
Molekularformel |
C26H33O9- |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate |
InChI |
InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/p-1/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 |
InChI-Schlüssel |
ZVGODNZUEWDIPM-YXRLTKITSA-M |
Isomerische SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)[O-] |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



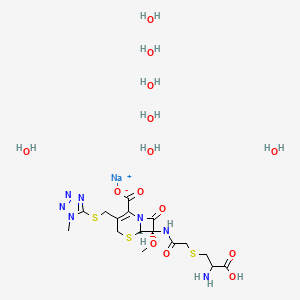
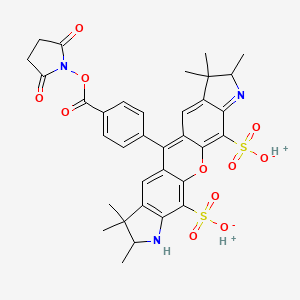

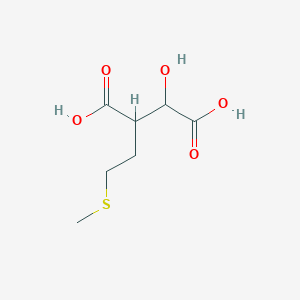
![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)

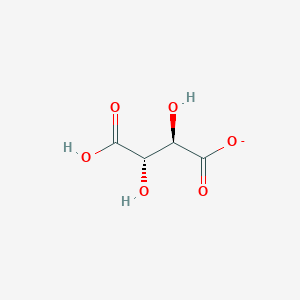
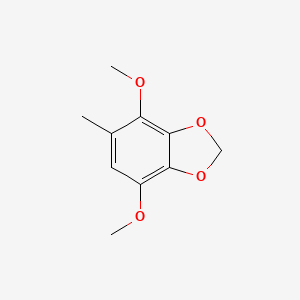
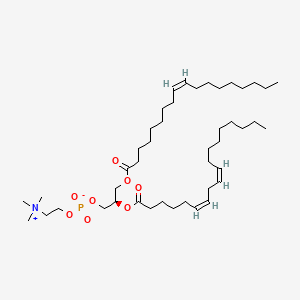


![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)

